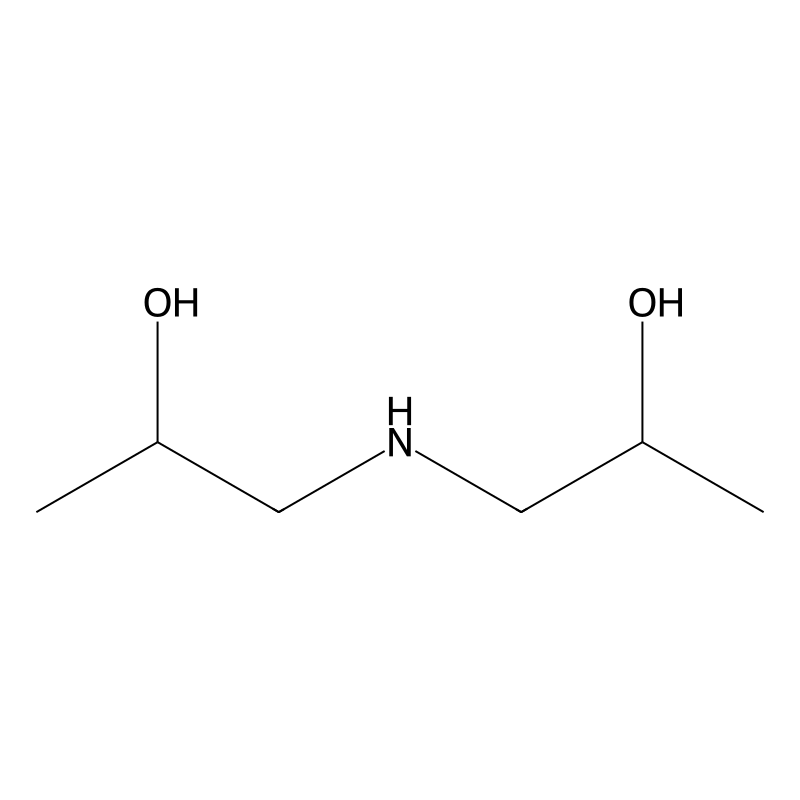Diisopropanolamine
Catalog No.
S1503389
CAS No.
1335-54-2
M.F
C6H15NO2
(CH3CHOHCH2)2NH
C6H15NO2
(CH3CHOHCH2)2NH
C6H15NO2
M. Wt
133.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1335-54-2
Product Name
Diisopropanolamine
IUPAC Name
1-(2-hydroxypropylamino)propan-2-ol
Molecular Formula
C6H15NO2
(CH3CHOHCH2)2NH
C6H15NO2
(CH3CHOHCH2)2NH
C6H15NO2
Molecular Weight
133.19 g/mol
InChI
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3
InChI Key
LVTYICIALWPMFW-UHFFFAOYSA-N
SMILES
CC(CNCC(C)O)O
Solubility
Soluble (>=10 mg/ml) (NTP, 1992)
6.49 M
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87
6.49 M
Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons.
In water, 8.6X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 87
Synonyms
bis(2-hydroxypropyl)amine, diisopropanolamine, diisopropanolamine hydrochloride
Canonical SMILES
CC(CNCC(C)O)O
Description
The exact mass of the compound Diisopropanolamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml) (ntp, 1992)6.49 mmiscible in alcohol. slightly soluble in toluene. insoluble in hydrocarbons.in water, 8.6x10+5 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 87. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4963. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of aminodiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999)
Liquid
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
Liquid
WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR.
Color/Form
White waxy solid
XLogP3
-0.8
Boiling Point
480.2 °F at 760 mm Hg (NTP, 1992)
250.0 °C
249 °C
248 °C
250.0 °C
249 °C
248 °C
Flash Point
259 °F (NTP, 1992)
255 °F (127 °C) (open cup)
127 °C o.c.
255 °F (127 °C) (open cup)
127 °C o.c.
Vapor Density
4.59 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.6
Relative vapor density (air = 1): 4.6
Density
0.99 at 107.6 °F (USCG, 1999)
0.989 at 20 °C/4 °C
Relative density (water = 1): 0.99
0.989 at 20 °C/4 °C
Relative density (water = 1): 0.99
LogP
-0.82 (LogP)
log Kow= -0.82
log Kow= -0.82
Melting Point
107.6 °F (NTP, 1992)
44.5 °C
32-42 °C
42 °C
44.5 °C
32-42 °C
42 °C
UNII
0W44HYL8T5
GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Vapor Pressure
0.02 mm Hg at 108 °F (NTP, 1992)
1.25e-04 mmHg
1.25X10-4 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 42 °C: 2.67
1.25e-04 mmHg
1.25X10-4 mm Hg at 25 °C /extrapolated/
Vapor pressure, Pa at 42 °C: 2.67
Pictograms

Irritant
Impurities
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs.
Other CAS
110-97-4
68153-96-8
68153-96-8
Wikipedia
Diisopropanolamine
Use Classification
Plastics -> Polymer Type -> N.a.
Plastics -> Other stabilisers
Plastics -> Other stabilisers
Methods of Manufacturing
Preperation: J. N. Wickert, US 1988225 (1935 to Carbide and Carbon Chem.)
Reaction of propylene oxide with ammonia.
Reaction of propylene oxide with ammonia.
General Manufacturing Information
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Propanol, 1,1'-iminobis-: ACTIVE
2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs.: INACTIVE
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Petroleum lubricating oil and grease manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
2-Propanol, 1,1'-iminobis-: ACTIVE
2-Propanol, 1,1'-iminobis-, N-(hydrogenated tallow alkyl) derivs.: INACTIVE
Analytic Laboratory Methods
Detection by gas chromatography with flame ionization.
Storage Conditions
Separated from strong oxidants, strong acids. Dry. Keep in the dark. Well closed.
Dates
Modify: 2023-07-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








